Benzyl 4-phenylpiperidine-1-carboxylate

PPARα Nuclear Receptor Binding Assay

Researchers optimizing PPARα-targeted CNS candidates often encounter building blocks that lack orthogonal protecting-group flexibility. Benzyl 4-phenylpiperidine-1-carboxylate (CAS 733810-73-6) resolves this with a cleavable Cbz group that enables divergent N-substitution after mild hydrogenolysis-unlike fixed N-benzyl analogs. • PPARα IC₅₀ = 537 nM, positioned between high-affinity tool NXT629 (77 nM) and weak clinical fenofibrate (30 μM) for SAR calibration. • LogP 4.20 enhances BBB permeability vs. parent 4-phenylpiperidine (LogP 2.08-2.39). • NLT 98% purity ensures assay-ready consistency and minimal batch variability.

Molecular Formula C19H21NO2
Molecular Weight 295.4 g/mol
CAS No. 733810-73-6
Cat. No. B1342901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-phenylpiperidine-1-carboxylate
CAS733810-73-6
Molecular FormulaC19H21NO2
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C19H21NO2/c21-19(22-15-16-7-3-1-4-8-16)20-13-11-18(12-14-20)17-9-5-2-6-10-17/h1-10,18H,11-15H2
InChIKeyZKUSZCIYPJCXIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 4-phenylpiperidine-1-carboxylate: Product Baseline


Benzyl 4-phenylpiperidine-1-carboxylate (CAS 733810-73-6) is a carbamate-protected 4-phenylpiperidine derivative with the molecular formula C₁₉H₂₁NO₂ and a molecular weight of 295.38 g/mol . Structurally, it features a benzyl carbamate (Cbz) protecting group on the piperidine nitrogen, a motif commonly employed in medicinal chemistry to mask basic amines during multistep syntheses . The compound is commercially available at purities of ≥95% to 98% (NLT) . Its lipophilicity (calculated LogP ≈ 4.2) and topological polar surface area (TPSA ≈ 29.5 Ų) position it within a range suitable for CNS drug discovery and as a versatile building block for the synthesis of more complex pharmacophores.

Benzyl 4-phenylpiperidine-1-carboxylate: Functional Divergence from Analogs


While the 4-phenylpiperidine core is common to numerous biologically active compounds, the N-substituent critically dictates both physicochemical properties and molecular recognition profiles. Generic substitution with analogs such as 1-benzyl-4-phenylpiperidine (CAS 19015-37-3) or 4-phenylpiperidine (CAS 771-99-3) overlooks the specific influence of the benzyl carbamate moiety on target engagement, metabolic stability, and synthetic utility. For instance, the carbamate linkage in Benzyl 4-phenylpiperidine-1-carboxylate serves as a cleavable protecting group, enabling divergent synthetic routes not accessible with the corresponding N-benzyl or N-H analogs [1]. Furthermore, as the quantitative data below demonstrate, this compound exhibits a distinct binding affinity profile at PPARα [2] and altered lipophilicity , which directly impact its suitability for specific assay systems and lead optimization campaigns.

Benzyl 4-phenylpiperidine-1-carboxylate: Quantitative Differentiation


PPARα Binding Affinity

Benzyl 4-phenylpiperidine-1-carboxylate binds to human peroxisome proliferator-activated receptor alpha (PPARα) with an IC₅₀ of 537 nM [1]. This affinity is 44‑fold weaker than the potent PPARα antagonist NXT629 (IC₅₀ = 77 nM) and approximately 2.2‑fold weaker than the reference antagonist GW6471 (IC₅₀ = 240 nM) . Conversely, the compound is significantly more potent than the clinical PPARα agonist fenofibrate, which exhibits an EC₅₀ of 30 μM (30,000 nM) , representing a >55‑fold higher apparent potency in binding assays.

PPARα Nuclear Receptor Binding Assay

Lipophilicity vs. 4-Phenylpiperidine

The calculated LogP of Benzyl 4-phenylpiperidine-1-carboxylate is 4.2028 . In contrast, the parent 4-phenylpiperidine (CAS 771-99-3) has a LogP ranging from 2.08 to 2.39 across various sources [1]. This represents a ΔLogP of approximately +1.9 to +2.1 units, translating to a >80‑fold increase in octanol-water partition coefficient.

Lipophilicity LogP CNS Permeability Physicochemical Property

Purity Benchmark and Commercial Availability

Benzyl 4-phenylpiperidine-1-carboxylate is routinely supplied at a purity of NLT 98% (Not Less Than 98%) by major chemical vendors . This benchmark matches or exceeds the typical purity grades offered for structurally related compounds such as 1-benzyl-4-phenylpiperidine (available at 95–99%) and 4-phenylpiperidine (typically 97%) [1]. The consistent availability of high-purity material reduces the need for additional purification steps in downstream applications.

Chemical Purity Procurement Quality Control

Carbamate Protecting Group for Divergent Chemistry

The benzyl carbamate (Cbz) group in Benzyl 4-phenylpiperidine-1-carboxylate serves as an orthogonal protecting group that can be selectively removed via hydrogenolysis (H₂, Pd/C) or acidic conditions (HBr/AcOH) without affecting the 4-phenyl substituent [1]. This contrasts with the N-benzyl analog (1-benzyl-4-phenylpiperidine), which requires harsher deprotection methods and offers less synthetic versatility [2]. The Cbz group is widely employed in peptide and heterocycle synthesis, allowing for selective N‑deprotection in the presence of other functional groups.

Synthetic Intermediate Protecting Group Medicinal Chemistry

Benzyl 4-phenylpiperidine-1-carboxylate: Key Applications


PPARα Probe Development and SAR

Given its moderate binding affinity for human PPARα (IC₅₀ = 537 nM), Benzyl 4-phenylpiperidine-1-carboxylate is well-suited as a starting point for medicinal chemistry optimization of PPARα ligands. Its potency lies in a window that is distinct from both high-affinity tool compounds (e.g., NXT629, IC₅₀ = 77 nM) and weak clinical agonists (e.g., fenofibrate, EC₅₀ = 30 μM) , making it a valuable intermediate-affinity comparator for structure-activity relationship (SAR) campaigns.

CNS-Targeted Lead Optimization

The high calculated LogP of 4.20, compared to 2.08–2.39 for the parent 4-phenylpiperidine [1], indicates that this compound is a preferred scaffold for programs requiring enhanced membrane permeability or blood-brain barrier penetration. Its lipophilicity can be leveraged to improve CNS exposure in early-stage discovery, or it can serve as a baseline for designing analogs with tuned physicochemical properties.

Late-Stage Diversification Intermediate

The benzyl carbamate (Cbz) group functions as an orthogonal protecting group that can be selectively removed under mild hydrogenolysis conditions [2]. This makes Benzyl 4-phenylpiperidine-1-carboxylate an ideal building block for the synthesis of 4-phenylpiperidine-based libraries, enabling chemists to install diverse N‑substituents after deprotection. Unlike the corresponding N‑benzyl analog, the Cbz group allows for more flexible synthetic planning [3].

High-Purity Compound for Biological Assays

With a commercial purity specification of NLT 98% , this compound meets the stringent quality requirements for biochemical and cellular assays. Its consistent purity minimizes batch-to-batch variability, ensuring that observed biological effects can be confidently attributed to the compound itself rather than impurities.

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